molecular formula C11H21NO B13960647 (2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol

(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol

Cat. No.: B13960647
M. Wt: 183.29 g/mol
InChI Key: SCIIGSOWWCCFJB-UHFFFAOYSA-N
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Description

(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro junction between a nonane ring and an azaspiro ring, with a methanol group attached to the seventh carbon of the nonane ring. The presence of the azaspiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol typically involves the formation of the spirocyclic structure followed by the introduction of the methanol group. One common synthetic route includes the cyclization of a suitable precursor, such as a linear amine or alcohol, under acidic or basic conditions to form the spirocyclic core. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.

    Substitution: The methanol group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, secondary alcohols.

    Substitution: Halides, esters.

Scientific Research Applications

(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2-Azaspiro[4.4]nonan-3-yl)methanol
  • 2-Methyl-7-azaspiro[3.5]nonan-2-ol
  • 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

Uniqueness

(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol is unique due to its specific spirocyclic structure and the presence of the methanol group at the seventh carbon. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

(2-ethyl-2-azaspiro[4.4]nonan-8-yl)methanol

InChI

InChI=1S/C11H21NO/c1-2-12-6-5-11(9-12)4-3-10(7-11)8-13/h10,13H,2-9H2,1H3

InChI Key

SCIIGSOWWCCFJB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(C1)CCC(C2)CO

Origin of Product

United States

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